molecular formula C12H6F6N2 B15147173 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B15147173
M. Wt: 292.18 g/mol
InChI Key: XTWDWTJXXMSFQN-UHFFFAOYSA-N
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Description

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound characterized by the presence of a pyrimidine ring substituted with a phenyl group at the 4-position and two trifluoromethyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.

    Oxidation: Oxidized phenyl derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:

    Antifungal Activity: The compound disrupts the cell membrane integrity of fungi, leading to cell lysis and death.

    Enzyme Inhibition: It binds to the active sites of enzymes, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .

Properties

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

IUPAC Name

4-phenyl-2,6-bis(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H

InChI Key

XTWDWTJXXMSFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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